molecular formula C16H15NO3S B3088864 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 118757-07-6

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No.: B3088864
CAS No.: 118757-07-6
M. Wt: 301.4 g/mol
InChI Key: XWLXCPAOTPHXLP-UHFFFAOYSA-N
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Description

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone (CAS 118757-07-6) is a high-purity indole derivative supplied for advanced research and development. This compound, with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol, is a key synthetic intermediate for exploring novel bioactive molecules . The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Derivatives of the indole nucleus have been reported in scientific literature to possess significant pharmacological potential, including antiviral, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug discovery efforts . Researchers utilize this and related sulfonyl-indole compounds in the synthesis of more complex molecules to investigate their mechanism of action, such as binding affinity to various cellular receptors and enzyme systems . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12(18)13-7-8-16-14(11-13)9-10-17(16)21(19,20)15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXCPAOTPHXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the reaction of 2,3-dihydro-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histone proteins. This leads to changes in chromatin structure and affects various cellular processes, including cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Indole Nitrogen

Key Structural Analogs:

Compound Name N-Substituent Molecular Weight (g/mol) Biological Activity/Notes Reference
1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone Benzenesulfonyl ~271.3* Not explicitly reported; inferred from analogs -
1-(1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-yl)-ethanone Cyclopropylmethyl 215.29 Lab reagent (discontinued)
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone Methyl 175.23 Intermediate in organic synthesis
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone Ethyl 189.26 Intermediate in organic synthesis

*Calculated based on substituent contributions.

Analysis:

  • The benzenesulfonyl group increases molecular weight and polarity compared to alkyl substituents (methyl, ethyl). This modification likely enhances binding affinity to biological targets, as seen in imofinostat, a histone deacetylase inhibitor with a related benzenesulfonyl-dihydroindole scaffold .
  • Cyclopropylmethyl substitution (215.29 g/mol) balances steric bulk and lipophilicity, making it a candidate for pharmacokinetic optimization .

Modifications to the Ethanone Group

Key Compounds:

Compound Name Ethanone Position/Modification Molecular Weight (g/mol) Notes Reference
This compound 5-position, unmodified ~271.3 Core structure for derivatization -
1-[5-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)pyridin-3-yl]ethanone Pyridine-linked ethanone Not reported CYP enzyme inhibitor (synthesized via Suzuki coupling)
(2E)-3-[1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide (Imofinostat) Ethanone replaced with enamide 371.41 Histone deacetylase inhibitor (antineoplastic)

Analysis:

  • Replacement of the ethanone group with a hydroxamic acid moiety (as in imofinostat) introduces hydrogen-bonding capacity, critical for enzyme inhibition .
  • Pyridine-linked ethanone derivatives (e.g., ) expand structural diversity for target-specific drug design.

Research Implications and Gaps

  • Comparative studies on cytotoxicity, enzyme inhibition, and metabolic stability are needed.
  • Structural Optimization: Alkyl vs. aryl substitutions on the indole nitrogen warrant further investigation to balance potency and bioavailability.

Biological Activity

The compound 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone , with a molecular formula of C16H15NO3SC_{16}H_{15}NO_3S and a molecular weight of 301.37 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits selective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values observed for this compound against several bacterial strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus species62.5 - 125
Pseudomonas aeruginosa2.5
Escherichia coli5 - 10

These results indicate that the compound is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa, with lower MIC values suggesting higher potency.

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : The compound has been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects.
  • Disruption of Nucleic Acid Synthesis : It affects nucleic acid production, which is crucial for bacterial replication.
  • Peptidoglycan Synthesis Inhibition : The compound also interferes with the production of peptidoglycan, an essential component of bacterial cell walls.

Antibiofilm Activity

In addition to its antimicrobial properties, this compound exhibits significant antibiofilm activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Biofilm Inhibition Concentrations (MBIC)

The following table illustrates the MBIC values for MRSA and Staphylococcus epidermidis:

Bacterial StrainMBIC (μg/mL)
MRSA62.216 - 124.432
Staphylococcus epidermidis31.108 - 62.216

These findings suggest that the compound can effectively disrupt biofilm formation at relatively low concentrations, making it a candidate for further development in treating biofilm-related infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various indole derivatives, including this compound, demonstrated that it outperformed conventional antibiotics like ciprofloxacin in certain biofilm inhibition assays. The study reported a biofilm inhibition percentage exceeding 70% at optimal concentrations.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of similar compounds indicated that modifications in the sulfonyl group significantly influence antimicrobial potency. The presence of electron-donating groups on the phenyl ring was found to enhance activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves indole sulfonylation followed by Friedel-Crafts acylation. Key parameters include temperature control (e.g., 0–5°C for sulfonylation to minimize side reactions) and solvent selection (e.g., dichloromethane for acylation). Optimization may involve adjusting stoichiometry of benzenesulfonyl chloride or using Lewis acid catalysts like AlCl₃ .
  • Validation : Monitor intermediates via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • Spectroscopy : Use 1H^1H-NMR to verify the presence of the benzenesulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and the ethanone moiety (δ 2.5–3.0 ppm, acetyl protons). IR spectroscopy confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves bond angles and confirms stereochemistry .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation (GHS H335). For skin contact, wash immediately with soap/water (GHS H315). Store in airtight containers away from ignition sources .
  • First Aid : Consult medical professionals if inhaled or ingested; provide SDS (e.g., CAS 292855-52-8) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The electron-withdrawing benzenesulfonyl group enhances electrophilicity at the indole C-5 position, facilitating nucleophilic attacks. Computational studies (e.g., DFT) model charge distribution and predict sites for functionalization .
  • Application : Target enzyme inhibition (e.g., kinases) by mimicking ATP-binding motifs through π-π stacking of the indole ring .

Q. What strategies resolve contradictions in reported toxicity data across databases?

  • Data Reconciliation : Cross-reference NIST, PubChem, and EPA DSSTox entries. For example, carcinogenicity classifications (IARC/OSHA) may vary due to differing impurity profiles. Validate purity via LC-MS and compare batch-specific SDS .
  • Case Study : Discrepancies in acute oral toxicity (e.g., Category 4 in SDS vs. unreported in PubChem ) necessitate in vitro assays (e.g., MTT on HepG2 cells) to confirm LD₅₀ values.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Experimental Design :

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C suggests lab-safe handling) .
  • pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via UV-Vis (λmax ~270 nm for indole) .
    • Reactive Byproducts : GC-MS identifies sulfonic acid derivatives formed under hydrolytic conditions .

Q. What advanced techniques elucidate its interactions with biological targets?

  • Biophysical Methods :

  • SPR/BLI : Quantify binding affinity (KD) to proteins like cytochrome P450.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with homology-modeled enzymes .
    • In Vivo Validation : Zebrafish models assess bioavailability and toxicity thresholds (e.g., LC₅₀ > 100 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 2
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1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.